Tecarfarin sodium
Overview
Description
Tecarfarin sodium is a vitamin K antagonist under development for use as an anticoagulant. It is designed to provide more uniform and stable anticoagulation compared to traditional anticoagulants like warfarin . This compound is particularly notable for its potential to reduce drug-drug interactions and its suitability for patients with chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tecarfarin sodium involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the chromen-3-ylmethyl benzoate core: This involves the reaction of 4-hydroxycoumarin with benzyl bromide under basic conditions.
Introduction of the hexafluoro-2-methyl-2-propanyl group: This step involves the reaction of the intermediate with hexafluoroacetone in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) are used for analysis and quality control .
Chemical Reactions Analysis
Types of Reactions: Tecarfarin sodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Scientific Research Applications
Tecarfarin sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying vitamin K antagonists and their interactions.
Biology: Investigated for its effects on blood coagulation pathways.
Industry: Potential applications in the development of safer and more effective anticoagulants.
Mechanism of Action
Tecarfarin sodium exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is essential for the activation of clotting factors II, VII, IX, and X. By inhibiting VKOR, this compound prevents the formation of active clotting factors, thereby reducing the risk of thrombosis . Unlike warfarin, this compound is metabolized by tissue esterases rather than the cytochrome P450 system, reducing the potential for drug-drug interactions .
Comparison with Similar Compounds
Warfarin: Another vitamin K antagonist used as an anticoagulant.
Acenocoumarol: Similar mechanism of action but different pharmacokinetic properties.
Phenprocoumon: Another vitamin K antagonist with a longer half-life compared to warfarin.
Uniqueness of Tecarfarin Sodium: this compound’s unique metabolism by tissue esterases rather than the cytochrome P450 system makes it less susceptible to drug-drug interactions. This property, along with its potential for more stable anticoagulation, sets it apart from other vitamin K antagonists .
Biological Activity
Tecarfarin sodium is a novel oral anticoagulant that represents a significant advancement in anticoagulation therapy, particularly for patients with specific medical conditions such as chronic kidney disease (CKD) and those with implanted cardiac devices. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, clinical trial findings, and potential therapeutic applications.
Overview of this compound
This compound is classified as a vitamin K antagonist (VKA) that operates through a mechanism distinct from traditional VKAs like warfarin. It is metabolized primarily by carboxyl esterase rather than the cytochrome P450 system, which allows for more predictable anticoagulation effects and reduces the risk of drug-drug interactions commonly associated with warfarin therapy .
The pharmacokinetic profile of tecarfarin indicates that it has a longer half-life and more stable plasma concentrations compared to warfarin. A study comparing the pharmacokinetics of tecarfarin and warfarin in patients with CKD found that tecarfarin's elimination half-life decreased by 8%, while the half-lives of warfarin increased significantly in CKD patients . This stability is crucial for maintaining therapeutic levels in populations that are often difficult to manage with traditional anticoagulants.
Key Pharmacokinetic Parameters:
Parameter | Tecarfarin | Warfarin |
---|---|---|
Metabolism | Carboxyl esterase | CYP2C9 |
Elimination Half-Life | Decreased by 8% | Increased by 20% (S-warfarin) |
Plasma Concentration Variability | Low | High |
Clinical Trials and Efficacy
Tecarfarin has been evaluated across multiple clinical trials involving over 1,000 participants. The results from these studies highlight its potential advantages over traditional VKAs:
- Phase 2/3 Trial Findings : In a randomized controlled trial comparing tecarfarin to warfarin in patients requiring chronic anticoagulation, the time in therapeutic range (TTR) was found to be similar between the two drugs (72.3% for tecarfarin vs. 71.5% for warfarin) with no significant differences in thromboembolic or bleeding events . This suggests that tecarfarin can provide comparable efficacy while potentially offering better safety profiles for certain populations.
- Specific Populations : Tecarfarin has shown promise particularly in patients with CKD and those with left ventricular assist devices (LVADs). It received orphan drug designation for these groups due to its favorable safety profile and reduced risk of complications associated with traditional anticoagulants .
Case Studies
- Chronic Kidney Disease Patients : A study indicated that tecarfarin dosing resulted in more predictable anticoagulation outcomes compared to warfarin in CKD patients. The study concluded that tecarfarin might be a safer alternative for this population, who often experience complications from traditional VKAs due to altered metabolism .
- Patients with Atrial Fibrillation : In another clinical trial involving patients with atrial fibrillation, those switched from warfarin to tecarfarin achieved a mean TTR of 71.4% within three weeks, demonstrating the drug's rapid effectiveness in maintaining therapeutic anticoagulation levels .
Safety Profile
Tecarfarin has been generally well-tolerated across various studies, with no serious adverse events reported during clinical trials. This safety profile is particularly relevant for populations at higher risk of complications from anticoagulation therapy, such as those with renal impairment or heart devices .
Properties
CAS No. |
1004551-83-0 |
---|---|
Molecular Formula |
C21H13F6NaO5 |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
sodium;3-[[4-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)oxycarbonylphenyl]methyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1 |
InChI Key |
DTAROZQXDYVCQR-UHFFFAOYSA-M |
SMILES |
CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.